molecular formula C20H27N3OS B2397548 1-cyclohexyl-3-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea CAS No. 847406-78-4

1-cyclohexyl-3-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea

Cat. No.: B2397548
CAS No.: 847406-78-4
M. Wt: 357.52
InChI Key: FGGKLAMFIRILKX-UHFFFAOYSA-N
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Description

1-cyclohexyl-3-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea is a complex organic compound that features a cyclohexyl group, a quinoline derivative, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea typically involves multiple steps:

    Formation of the Quinoline Derivative: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Alkylation: The quinoline derivative is then alkylated using an appropriate alkyl halide to introduce the ethyl group.

    Thiourea Formation: The final step involves the reaction of the alkylated quinoline derivative with cyclohexyl isothiocyanate to form the thiourea moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The quinoline ring can be reduced under specific conditions to form tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

1-cyclohexyl-3-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as an anticancer, antiviral, or antimicrobial agent.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The quinoline moiety is known to intercalate with DNA, which could be a potential mechanism for its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    1-cyclohexyl-3-[2-(2-oxo-1H-quinolin-3-yl)ethyl]thiourea: Lacks the dimethyl groups on the quinoline ring.

    1-cyclohexyl-3-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]urea: Contains a urea moiety instead of thiourea.

Uniqueness

1-cyclohexyl-3-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea is unique due to the presence of both the cyclohexyl and thiourea groups, which can impart specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

1-cyclohexyl-3-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3OS/c1-13-8-9-14(2)18-17(13)12-15(19(24)23-18)10-11-21-20(25)22-16-6-4-3-5-7-16/h8-9,12,16H,3-7,10-11H2,1-2H3,(H,23,24)(H2,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGKLAMFIRILKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=S)NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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